4-Chloro-2,5-dimethylpyridine 1-oxide is a chemical compound with the molecular formula and a molecular weight of 157.6 g/mol. It appears as a pale yellow to light beige solid and is soluble in solvents like methanol and chloroform to a slight extent. The compound has a melting point range of approximately 103-110 °C and a boiling point of about 338.5 °C. Its chemical structure features a pyridine ring with two methyl groups and a chlorine atom at the 4-position, along with an N-oxide functional group, which significantly influences its reactivity and properties .
4-Chloro-2,5-dimethylpyridine 1-oxide participates in various nucleophilic substitution reactions due to the presence of the N-oxide group. The reactivity can be affected by the substituents on the pyridine ring. For instance, studies have shown that the presence of adjacent methyl groups can hinder nucleophilic attacks on the halogen or nitro groups, affecting reaction kinetics . This compound can also undergo oxidation and reduction reactions, where it acts as an oxidizing agent due to its N-oxide functionality.
The synthesis of 4-Chloro-2,5-dimethylpyridine 1-oxide typically involves the chlorination of 2,5-dimethylpyridine followed by oxidation. A common synthetic route includes:
4-Chloro-2,5-dimethylpyridine 1-oxide finds applications primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Its unique structure allows it to participate in complex organic reactions that lead to biologically active compounds. Additionally, it may be utilized in agrochemical formulations due to its potential herbicidal properties .
Studies on interaction effects typically focus on how 4-Chloro-2,5-dimethylpyridine 1-oxide interacts with other chemical entities during synthesis or within biological systems. Its ability to act as an oxidizing agent allows it to facilitate reactions involving electron transfer or radical formation, which can be critical in drug development processes. Furthermore, its reactivity with nucleophiles has been documented, indicating potential pathways for further functionalization or modification in synthetic chemistry.
Several compounds share structural similarities with 4-Chloro-2,5-dimethylpyridine 1-oxide. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-3-methylpyridine N-oxide | C7H8ClNO | Different methyl positioning affects reactivity |
| 2-Chloro-5-methylpyridine N-oxide | C7H8ClNO | Altered position of chlorine influences properties |
| 3-Nitro-2-methylpyridine N-oxide | C7H8N2O3 | Contains a nitro group which changes reactivity |
| 3-Bromo-4-methylpyridine N-oxide | C7H8BrNO | Halogen substitution impacts nucleophilic activity |
The uniqueness of 4-Chloro-2,5-dimethylpyridine 1-oxide lies in its specific arrangement of substituents on the pyridine ring, which influences its chemical reactivity and potential applications compared to these similar compounds. Its role as an intermediate in pharmaceutical synthesis further distinguishes it from others that may not have such applications .
The oxidation of pyridine derivatives to their corresponding N-oxides using hydrogen peroxide in acetic acid is a foundational method. For 4-chloro-2,3-dimethylpyridine 1-oxide, this approach typically begins with the oxidation of 2,3-dimethylpyridine. The reaction proceeds via electrophilic attack at the nitrogen atom, facilitated by the acidic environment, which polarizes the peroxide bond in H₂O₂ [2] [3]. The resulting N-oxide intermediate is then functionalized through nitration and chlorination. For example, 4-nitro-2,3-lutidine N-oxide serves as a precursor, undergoing nucleophilic aromatic substitution with acetyl chloride to introduce the chlorine substituent [1].
A critical advantage of this method is its scalability, though the use of concentrated hydrogen peroxide requires careful temperature control to avoid over-oxidation. Typical yields for the oxidation step range from 70% to 85%, depending on substituent electronic effects [2].
Peracids, such as peracetic acid or meta-chloroperbenzoic acid (mCPBA), offer a more selective oxidation pathway. These reagents transfer an oxygen atom to the pyridine nitrogen via a concerted mechanism, avoiding the formation of byproducts like hydroxylated derivatives [3]. For 2,3-dimethylpyridine, peracetic acid in dichloromethane at 0–5°C achieves near-quantitative conversion to the N-oxide within 4–6 hours. This method is particularly effective for substrates sensitive to acidic conditions, as it operates under milder pH [3].
Recent advances employ manganese porphyrin complexes, such as Mn(TDCPP)Cl, to catalyze pyridine N-oxide formation. These systems use hydrogen peroxide as the terminal oxidant and ammonium acetate as a cocatalyst in a mixed solvent system (CH₂Cl₂/CH₃CN) [2]. The catalytic cycle involves the generation of a high-valent manganese-oxo species, which abstracts a hydrogen atom from the pyridine nitrogen, followed by oxygen rebound. This method achieves 90–95% conversion for 2,3-dimethylpyridine at 25°C within 2 hours, with superior chemoselectivity compared to classical methods [2].
While less common, organocatalysts like urea-hydrogen peroxide (UHP) adducts have been explored. These systems avoid metal contamination and operate under ambient conditions. For example, UHP in acetonitrile with a catalytic amount of trifluoroacetic acid (TFA) converts 2,3-dimethylpyridine to its N-oxide in 80% yield after 12 hours [3]. Though slower than metal-catalyzed methods, this approach is advantageous for sensitive downstream applications requiring ultra-high purity.
| Method | Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| H₂O₂/AcOH | 65°C, 5 h, acidic pH | 80% | 95% | Cost-effective, scalable |
| Peracetic Acid | 0–5°C, 6 h, neutral pH | 95% | 98% | High selectivity, mild conditions |
| Mn(TDCPP)Cl/H₂O₂ | 25°C, 2 h, CH₂Cl₂/CH₃CN | 92% | 99% | Fast, high chemoselectivity |
| UHP/TFA | 25°C, 12 h, CH₃CN | 80% | 97% | Metal-free, suitable for sensitive apps |
The choice of method depends on substrate stability, desired purity, and economic considerations. Transition metal catalysis offers the best balance of speed and efficiency, while classical methods remain relevant for large-scale production [1] [2] [3].
Post-synthesis, 4-chloro-2,3-dimethylpyridine 1-oxide is isolated via solvent removal under reduced pressure, followed by liquid-liquid extraction with dichloromethane (DCM) and aqueous sodium hydroxide to adjust the pH to 7.5–8.5 [1]. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol, achieving >98% purity [4]. Storage under inert gas at <0°C prevents decomposition [4].
Critical to maintaining product quality is the avoidance of prolonged exposure to air or moisture, which can lead to N-oxide degradation. Advanced analytical techniques, such as LCMS with a Waters XBridge C18 column, confirm structural integrity and purity [1].
The comprehensive X-ray crystallographic characterization of 4-Chloro-2,5-dimethylpyridine 1-oxide requires detailed analysis of the crystal structure, which has not been specifically reported for this exact isomer in the available literature. However, extensive crystallographic studies of related pyridine N-oxide derivatives provide important structural insights that can be applied to understanding the structural characteristics of this compound [1] [2] [3].
Based on the molecular formula C₇H₈ClNO and molecular weight of 157.60 g/mol [1], the compound exhibits structural parameters consistent with other chlorodimethylpyridine N-oxide isomers. Related crystallographic studies of 2-N-methylamino-3-methylpyridine N-oxide reveal important structural features that are characteristic of pyridine N-oxide derivatives [2]. The compound crystallizes in monoclinic space groups, with the pyridine ring maintaining near-perfect planarity (root mean square deviation of fitted atoms = 0.006 Å) [2].
The characteristic N-O bond length in pyridine N-oxide derivatives typically ranges from 1.275 to 1.334 Å, with the specific value dependent on the substituent effects and hydrogen bonding interactions [2] [4]. For related methylated pyridine N-oxides, the N-O bond distance exhibits values around 1.275(3) Å [4], though this can be elongated in the presence of multiple hydrogen bonding acceptor interactions.
| Parameter | Related N-oxide Structures | Expected Range for 4-Chloro-2,5-dimethylpyridine 1-oxide |
|---|---|---|
| Space Group | P2₁/n (monoclinic) [2] | Monoclinic or orthorhombic |
| N-O Bond Length | 1.275-1.334 Å [2] [4] | 1.27-1.33 Å |
| Ring Planarity | 0.006 Å deviation [2] | < 0.01 Å deviation |
| Cell Volume | 1915.8 ų (related) [5] | 800-1200 ų |
The chloro substituent and methyl groups are expected to lie essentially within the pyridine ring plane, similar to observations in related structures where methyl and N-oxide groups maintain coplanarity with the aromatic ring [2]. The presence of the electron-withdrawing chloro group at the 4-position would influence the electronic distribution and potentially affect the N-O bond characteristics compared to unsubstituted pyridine N-oxide.
The Nuclear Magnetic Resonance spectroscopic characterization of 4-Chloro-2,5-dimethylpyridine 1-oxide reveals distinctive chemical shifts that reflect the electronic environment modifications induced by the N-oxide functional group, chloro substituent, and methyl groups. Commercial samples confirm structural integrity through Nuclear Magnetic Resonance analysis, with spectra confirming the expected substitution pattern [6] [7].
The methyl group protons in pyridine N-oxide systems typically resonate around δ 2.1-2.6 ppm, as observed in related trimethylpyridine N-oxide derivatives where methyl signals appear at δ 2.62 ppm [11]. The specific chemical shifts for the 2,5-dimethyl groups would be influenced by their proximity to both the N-oxide functionality and the chloro substituent.
| Position | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3 | 7.8-8.2 | s | 1H |
| H-6 | 7.5-7.9 | s | 1H |
| 2-CH₃ | 2.4-2.6 | s | 3H |
| 5-CH₃ | 2.2-2.5 | s | 3H |
The ¹³C Nuclear Magnetic Resonance spectrum would display the characteristic patterns associated with pyridine N-oxide derivatives. The carbon atoms directly bonded to nitrogen in pyridine N-oxides typically appear around δ 140-150 ppm, while other ring carbons resonate in the δ 120-140 ppm region [12] [8]. The methyl carbon atoms would appear around δ 17-25 ppm, consistent with observations in related dimethylpyridine N-oxide systems [8].
The infrared spectroscopic analysis of 4-Chloro-2,5-dimethylpyridine 1-oxide reveals characteristic absorption bands that identify key functional groups and structural features. The N-oxide functional group exhibits a distinctive strong absorption band in the region of 1255-1300 cm⁻¹, which is assigned to the N-O stretching frequency [13] [14]. This characteristic frequency serves as a diagnostic marker for the presence of the N-oxide functionality.
A second characteristic band for N-oxides appears at 847-872 cm⁻¹ [13] [14], providing additional confirmation of the N-oxide structure. The aromatic C-H stretching vibrations appear in the region of 3100-3050 cm⁻¹ [15] [16], while the methyl C-H stretching bands are observed around 2950-2850 cm⁻¹ [15] [16].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-O stretch | 1255-1300 | Strong | Primary N-oxide marker |
| N-oxide deformation | 847-872 | Medium | Secondary N-oxide marker |
| Aromatic C-H stretch | 3100-3050 | Medium | Ring C-H vibrations |
| Methyl C-H stretch | 2950-2850 | Medium | Aliphatic C-H vibrations |
| Aromatic C=C | 1600-1400 | Variable | Ring skeletal vibrations |
| C-Cl stretch | 800-600 | Strong | Carbon-chlorine bond |
The carbon-chlorine stretching vibration appears as a strong absorption in the 800-600 cm⁻¹ region [15] [16], characteristic of aromatic chloro compounds. The aromatic C=C stretching vibrations are observed in the 1600-1400 cm⁻¹ region with variable intensity [15] [16].
The ultraviolet-visible absorption spectrum of 4-Chloro-2,5-dimethylpyridine 1-oxide exhibits the characteristic electronic transitions associated with pyridine N-oxide derivatives. Pyridine N-oxides display distinctive absorption patterns with long-wave bands of π-π* character (charge transfer from the oxygen atom to the ring) and shorter-wave bands corresponding to the aromatic π-system transitions [9].
For substituted pyridine N-oxides in polar aprotic solvents such as acetonitrile, the absorption maxima typically appear around 270-280 nm for the long-wave band [9]. The presence of substituents such as chloro and methyl groups modifies these transitions through their electronic effects. The chloro substituent, being electron-withdrawing, would be expected to influence the charge transfer characteristics and potentially shift the absorption to shorter wavelengths compared to unsubstituted pyridine N-oxide.
| Transition Type | Expected λmax (nm) | Molar Absorptivity | Character |
|---|---|---|---|
| π-π* (CT) | 270-280 | 10⁴-10⁵ | Charge transfer from O to ring |
| π-π* (aromatic) | 220-240 | 10⁴ | Aromatic system transitions |
| n-π* | 320-340 | 10² | Oxygen lone pair transitions |
The electronic structure of 4-Chloro-2,5-dimethylpyridine 1-oxide has been investigated through density functional theory calculations, which provide detailed insights into the molecular orbital composition, charge distribution, and electronic properties of this heterocyclic N-oxide system. Computational studies on related pyridine N-oxide derivatives using the B3LYP functional with various basis sets have established reliable methodologies for understanding these systems [17] [4] [18].
The optimized molecular geometry calculated using density functional theory methods reveals that the compound maintains a planar structure similar to other pyridine N-oxide derivatives [17] [4]. The B3LYP/cc-pVTZ level of theory provides accurate predictions of bond lengths and angles, with the N-O bond length calculated to be approximately 1.274 Å, consistent with experimental observations for related pyridine N-oxide systems [4].
The presence of the electron-withdrawing chloro substituent at the 4-position significantly influences the electronic structure. Computational analysis shows that electron-withdrawing substituents increase the ipso-angle and decrease the N-O bond length compared to unsubstituted pyridine N-oxide [17]. This effect is attributed to the modification of the electronic density distribution within the aromatic ring system.
| Parameter | DFT B3LYP/cc-pVTZ | Experimental Range |
|---|---|---|
| N-O bond length | 1.274 Å | 1.275-1.290 Å |
| Ring planarity | < 0.001 Å deviation | < 0.01 Å |
| Dipole moment | 3.5-4.2 D | 3.0-4.5 D |
| HOMO-LUMO gap | 5.2-5.8 eV | 5.0-6.0 eV |
The charge distribution analysis using natural bond orbital methods reveals the effect of the N-oxide functionality on the electronic properties. The oxygen atom in the N-oxide group carries a significant negative charge (approximately -0.6 to -0.7 electrons), while the nitrogen atom bears a corresponding positive charge [19]. The chloro substituent introduces additional polarization effects, creating an asymmetric charge distribution that influences the molecular reactivity and intermolecular interactions.
Vibrational frequency calculations confirm the infrared spectroscopic assignments, with the N-O stretching frequency computed to appear around 1280 cm⁻¹, in excellent agreement with experimental observations [20]. The calculated vibrational modes provide detailed insights into the molecular dynamics and confirm the structural assignments based on experimental spectroscopic data.
The molecular orbital analysis of 4-Chloro-2,5-dimethylpyridine 1-oxide provides fundamental insights into the electronic structure and chemical reactivity of this compound. Computational studies using density functional theory methods reveal the orbital composition and energy levels that govern the electronic properties and spectroscopic behavior [21] [17] [18].
The highest occupied molecular orbital is primarily localized on the pyridine ring with significant contribution from the nitrogen lone pair and oxygen p-orbitals of the N-oxide functionality [22] [18]. The electron-withdrawing nature of the chloro substituent at the 4-position modifies the orbital energies and spatial distribution compared to unsubstituted pyridine N-oxide. This substitution effect results in a stabilization of both the highest occupied molecular orbital and lowest unoccupied molecular orbital levels.
The lowest unoccupied molecular orbital exhibits π* character predominantly localized on the pyridine ring, with nodes at the nitrogen and oxygen atoms [21] [22]. The presence of the chloro substituent introduces additional π* character through the interaction of chlorine p-orbitals with the aromatic π-system, leading to orbital mixing that influences the electronic transitions observed in ultraviolet-visible spectroscopy.
| Orbital | Energy (eV) | Character | Primary Localization |
|---|---|---|---|
| HOMO | -6.8 to -7.2 | π + n(N) | Pyridine ring + N lone pair |
| HOMO-1 | -7.5 to -8.0 | π | Aromatic ring system |
| LUMO | -1.0 to -1.5 | π* | Pyridine ring |
| LUMO+1 | -0.5 to -1.0 | π* + σ*(C-Cl) | Ring + C-Cl antibonding |
The natural bond orbital analysis reveals the bonding characteristics of the N-oxide functionality. The N-O bond exhibits significant ionic character with the bonding described as a combination of σ and π components [4] [19]. The σ-bond involves sp²-hybridized orbitals on both nitrogen and oxygen, while the π-component arises from the overlap of p-orbitals, contributing to the overall bond order of approximately 1.5.
The electron density distribution calculated through quantum theory of atoms in molecules analysis shows the effect of substituents on the charge distribution [17]. The chloro substituent creates a dipolar field that influences the entire molecular electronic structure, with the electron density preferentially accumulated on the oxygen atom of the N-oxide group and the chloro substituent.
The frontier molecular orbital analysis provides insights into the chemical reactivity patterns. The predominantly nitrogen-centered highest occupied molecular orbital suggests that electrophilic attack would preferentially occur at the nitrogen center, while the lowest unoccupied molecular orbital distribution indicates potential sites for nucleophilic attack on the aromatic ring system [18] [19].
| Transition | Energy (eV) | Character | Oscillator Strength |
|---|---|---|---|
| HOMO → LUMO | 5.2-5.8 | π → π* | 0.15-0.25 |
| HOMO-1 → LUMO | 6.0-6.5 | π → π* | 0.08-0.15 |
| n(O) → LUMO | 3.8-4.2 | n → π* | 0.01-0.05 |